4-(3,5-Dimethyl-isoxazol-4-yl)-2-methyl-phenylamine
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Overview
Description
4-(3,5-Dimethyl-isoxazol-4-yl)-2-methyl-phenylamine is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to yield differentially substituted isoxazoles . Another approach includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes to form iodoisoxazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-isoxazol-4-yl)-2-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-(3,5-Dimethyl-isoxazol-4-yl)-2-methyl-phenylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-isoxazol-4-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. This can lead to changes in cellular processes, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-isoxazole: Shares the isoxazole core but lacks the phenylamine group.
4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzoic acid: Contains a similar isoxazole ring but with different substituents.
Benzopyran-4-One-Isoxazole Hybrid Compounds: Hybrid compounds that combine isoxazole with benzopyran-4-one, exhibiting unique pharmacological profiles.
Uniqueness
4-(3,5-Dimethyl-isoxazol-4-yl)-2-methyl-phenylamine is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of the isoxazole ring with a phenylamine group allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-7-6-10(4-5-11(7)13)12-8(2)14-15-9(12)3/h4-6H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAOIGPMEVUAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(ON=C2C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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